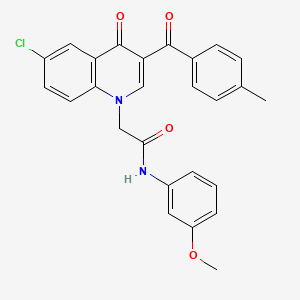

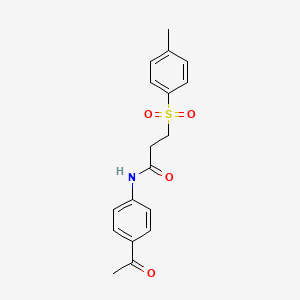

![molecular formula C10H15NO B2553330 3-[(2-Methylpropyl)amino]phenol CAS No. 115344-19-9](/img/structure/B2553330.png)

3-[(2-Methylpropyl)amino]phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-[(2-Methylpropyl)amino]phenol" is not directly mentioned in the provided papers. However, the papers discuss various phenol derivatives and their synthesis, which can provide insights into the general class of compounds related to "3-[(2-Methylpropyl)amino]phenol" .

Synthesis Analysis

The synthesis of phenol derivatives often involves the formation of Schiff bases through condensation reactions, as seen in the synthesis of 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol . Similarly, the synthesis of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides involves coupling reactions using DCC as a coupling agent and TEA as a base . These methods could potentially be applied to the synthesis of "3-[(2-Methylpropyl)amino]phenol" by adapting the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of phenol derivatives are often characterized using techniques such as X-ray crystallography, NMR, UV, and IR spectroscopy . For example, the structure of 2-(3-pyridylmethyliminomethyl)phenol was determined by X-ray crystallography, revealing bond distances and angles similar to those of related compounds . These techniques could be used to analyze the molecular structure of "3-[(2-Methylpropyl)amino]phenol" once synthesized.

Chemical Reactions Analysis

Phenol derivatives can undergo various chemical reactions, including oxidative polycondensation, as seen in the synthesis of oligo-2-[(pyridine-3-yl-methylene)amino]phenol . The reactivity of these compounds can be influenced by their substituents, as demonstrated by the structure-activity relationships discussed in the synthesis of substituted phenoxyacetic acids . The specific chemical reactions of "3-[(2-Methylpropyl)amino]phenol" would depend on its functional groups and electronic structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenol derivatives, such as solubility, thermal stability, and molecular weight distribution, can be characterized using techniques like thermogravimetric analysis, size exclusion chromatography, and elemental analysis . For instance, the thermal analysis of various monomer/oligomer-metal complexes of 2-[(pyridine-3-yl-methylene)amino]phenol indicated stability against thermal decomposition . These properties are crucial for understanding the behavior of "3-[(2-Methylpropyl)amino]phenol" in different environments and applications.

Case Studies

While the provided papers do not include case studies on "3-[(2-Methylpropyl)amino]phenol," they do present case studies on the biological evaluation of related compounds. For example, certain phenol derivatives exhibit potent antibacterial and antifungal activities . These findings suggest that "3-[(2-Methylpropyl)amino]phenol" could also be evaluated for potential biological activities, which would be relevant for pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

Phenolic derivatives have been explored for their roles in catalysis and organic synthesis. For instance, the development of meta-C–H arylation and methylation techniques using phenolic derivatives highlights the potential of such compounds in facilitating complex chemical transformations under mild conditions. These methodologies could be applicable to 3-[(2-Methylpropyl)amino]phenol for synthesizing novel organic compounds or modifying existing molecules to enhance their properties or biological activities (Wan et al., 2013).

Antioxidant and Biological Activities

Chlorogenic acid, a phenolic derivative, demonstrates a broad spectrum of biological and pharmacological effects, such as antioxidant, anti-inflammatory, and neuroprotective activities. While 3-[(2-Methylpropyl)amino]phenol is structurally distinct, the activity of similar phenolic compounds suggests potential for exploring antioxidant and therapeutic applications (Naveed et al., 2018).

Material Science and Coordination Chemistry

Research on phenol-based ligands in coordination chemistry, particularly in the synthesis of metal complexes, reveals the significance of phenolic derivatives in creating materials with novel properties. For example, manganese complexes containing amine-(amido or amidato)-phenolato type ligands have been prepared, demonstrating the potential of phenolic compounds in material science for creating catalysts or functional materials with specific magnetic or electronic properties (Mitsuhashi et al., 2016).

Biological Evaluation and DNA Interaction

4-Aminophenol derivatives, closely related to the structure of interest, have been synthesized and evaluated for their antimicrobial and antidiabetic activities, along with their ability to interact with DNA. These findings suggest that compounds like 3-[(2-Methylpropyl)amino]phenol could also possess significant biological activities and potential as therapeutic agents or in biotechnological applications (Rafique et al., 2022).

Wirkmechanismus

Phenolic compounds, such as “3-[(2-Methylpropyl)amino]phenol”, are known for their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . Phenol is a potent proteolytic agent, and in high concentrations, it produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

Zukünftige Richtungen

Phenolic compounds have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers. Innovative synthetic methods have been developed for the preparation of complex phenolic compounds, which has allowed for the preparation of compounds with functional groups that impart specific properties . These compounds have potential applications in various industries, including plastics, adhesives, and coatings, and as antioxidants, ultraviolet absorbers, and flame retardants .

Eigenschaften

IUPAC Name |

3-(2-methylpropylamino)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)7-11-9-4-3-5-10(12)6-9/h3-6,8,11-12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFIBILAYLDHAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Methylpropyl)amino]phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

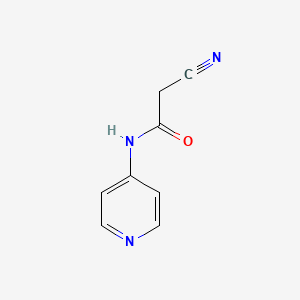

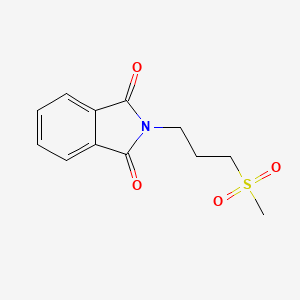

![N-benzyl-4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2553250.png)

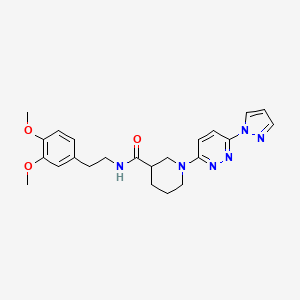

![2-[1-(3,4-Dihydro-1H-isochromene-1-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2553254.png)

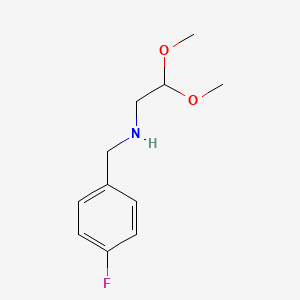

![2-chloro-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2553257.png)

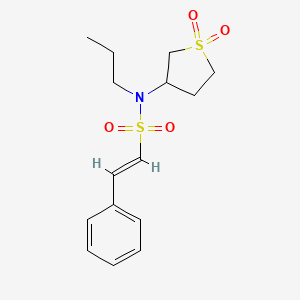

![Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate](/img/structure/B2553260.png)

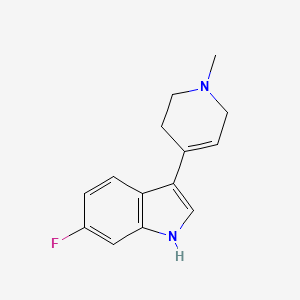

![7-ethyl-N-(2-(4-fluorophenoxy)ethyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2553262.png)

![6-[2-[(E)-but-2-enoxy]phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553263.png)